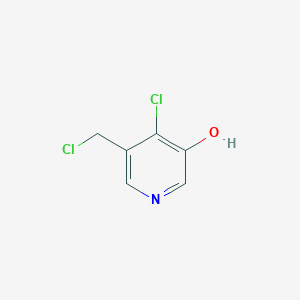
4-Chloro-5-(chloromethyl)pyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(chloromethyl)pyridin-3-OL is a chlorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. The presence of chlorine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(chloromethyl)pyridin-3-OL typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 3-hydroxypyridine using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-(chloromethyl)pyridin-3-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of pyridine amines or alcohols.
Applications De Recherche Scientifique
4-Chloro-5-(chloromethyl)pyridin-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(chloromethyl)pyridin-3-OL involves its interaction with specific molecular targets. The chlorine atoms and hydroxyl group in the compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-5-hydroxypyridine
- 5-Chloro-3-pyridinol
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-5-(chloromethyl)pyridin-3-OL is unique due to the presence of both chlorine atoms and a hydroxyl group on the pyridine ring. This combination of functional groups enhances its reactivity and potential for various chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, its unique structure may confer specific biological activities not observed in other similar compounds.
Propriétés
Formule moléculaire |
C6H5Cl2NO |
|---|---|
Poids moléculaire |
178.01 g/mol |
Nom IUPAC |
4-chloro-5-(chloromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H5Cl2NO/c7-1-4-2-9-3-5(10)6(4)8/h2-3,10H,1H2 |
Clé InChI |
OTEGZOJSUFEISA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)O)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















